molecular formula C12H11F3O5S B12574799 Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate CAS No. 595569-74-7

Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate

Cat. No.: B12574799
CAS No.: 595569-74-7
M. Wt: 324.27 g/mol
InChI Key: OVPPGIUKDMZLMO-UHFFFAOYSA-N
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Description

Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate is an α,β-unsaturated ester featuring a trifluoromethanesulfonyloxy (triflate) group at the ortho position of the phenyl ring. This electron-withdrawing substituent enhances the compound’s reactivity in cross-coupling reactions, such as Suzuki-Miyaura or Mizoroki-Heck couplings, due to its ability to act as a leaving group. The triflate group also imparts thermal stability and resistance to hydrolysis compared to other sulfonate esters.

Properties

CAS No.

595569-74-7

Molecular Formula

C12H11F3O5S

Molecular Weight

324.27 g/mol

IUPAC Name

ethyl 3-[2-(trifluoromethylsulfonyloxy)phenyl]prop-2-enoate

InChI

InChI=1S/C12H11F3O5S/c1-2-19-11(16)8-7-9-5-3-4-6-10(9)20-21(17,18)12(13,14)15/h3-8H,2H2,1H3

InChI Key

OVPPGIUKDMZLMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

Step Reaction Type Reagents & Conditions Notes
1 Knoevenagel condensation or Heck coupling Ethyl acrylate + 2-hydroxyphenyl derivative, base (e.g., piperidine), solvent (ethanol or DMF), reflux or elevated temperature Forms ethyl 3-(2-hydroxyphenyl)prop-2-enoate intermediate with conjugated double bond
2 Triflation of phenol Trifluoromethanesulfonic anhydride (Tf2O), base (pyridine or triethylamine), dry solvent (dichloromethane), 0°C to room temperature Converts phenolic OH to triflate ester, highly reactive for further cross-coupling or substitution

Research Findings and Optimization

  • Base Selection: Pyridine is preferred for its dual role as base and nucleophilic catalyst, facilitating smooth triflation with minimal side reactions. Triethylamine is an alternative but may require longer reaction times.

  • Temperature Control: The triflation step is sensitive to temperature; low temperatures (0°C) minimize side reactions such as over-triflation or decomposition.

  • Solvent Choice: Anhydrous dichloromethane is commonly used to ensure solubility of reagents and to maintain anhydrous conditions critical for triflate formation.

  • Yield and Purity: Reported yields for the triflation step typically range from 70% to 90%, with purity confirmed by NMR and mass spectrometry. The intermediate ethyl 3-(2-hydroxyphenyl)prop-2-enoate is usually isolated by recrystallization or chromatography before triflation.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Impact on Product Quality
Base for triflation Pyridine (1.1 eq) High selectivity, reduced side products
Temperature 0°C to room temperature Controls reaction rate and minimizes byproducts
Solvent Anhydrous dichloromethane Ensures reagent solubility and reaction control
Reaction time 1–3 hours Sufficient for complete conversion
Work-up Aqueous quench, extraction, drying, chromatography Purifies product, removes residual reagents

Additional Notes on Industrial and Laboratory Scale Synthesis

  • Scalability: The described method is amenable to scale-up with appropriate control of moisture and temperature. Continuous flow reactors can be employed for the triflation step to improve safety and reproducibility due to the reactive nature of triflic anhydride.

  • Safety Considerations: Trifluoromethanesulfonic anhydride is highly reactive and corrosive; reactions must be conducted under inert atmosphere with proper protective equipment.

  • Alternative Methods: Direct triflation of phenols is the most straightforward approach. Alternative sulfonylation reagents (e.g., trifluoromethanesulfonyl chloride) are less commonly used due to lower reactivity or selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.

    Oxidation Reactions: Oxidative conditions can convert the compound into carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction with LiAlH4 can produce an alcohol.

Scientific Research Applications

Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The trifluoromethanesulfonyl group can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can modulate various biochemical pathways and cellular processes, leading to the observed effects.

Comparison with Similar Compounds

Ethyl (2E)-3-(5′-Methoxy-2′-propargyloxyphenyl)prop-2-enoate (8b)

  • Structure : Contains a propargyloxy group instead of triflate.
  • Synthesis : Prepared via Wittig reaction using 5-methoxy-2-propargyloxybenzaldehyde, achieving a 99% yield .
  • Reactivity : The propargyloxy group enables click chemistry (e.g., azide-alkyne cycloaddition), contrasting with the triflate’s role in cross-coupling.

Ethyl (2E)-3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate

  • Structure : Bromine and trifluoromethyl groups replace the triflate.
  • Applications : Bromine enhances electrophilicity for nucleophilic aromatic substitution, while the trifluoromethyl group improves lipophilicity. Safety data highlight stringent handling requirements due to bromine’s toxicity .

Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate

  • Structure: Cyano and trifluoromethoxy substituents.
  • Commercial availability (CAS 157951-16-1) suggests industrial relevance in agrochemicals or pharmaceuticals .

Functional Group Impact on Reactivity and Stability

Electron-Withdrawing vs. Electron-Donating Groups

  • Triflate : Strong electron-withdrawing effect (σₚ ≈ 1.44) facilitates cross-coupling reactions.
  • Methoxy/Propargyloxy : Electron-donating groups (σₚ ≈ -0.27 for methoxy) reduce electrophilicity but enable alternative reactivity (e.g., propargyloxy in click chemistry) .
  • Bromine : Moderate electron-withdrawing (σₚ ≈ 0.86) but less effective than triflate in cross-coupling .

Fluorophores and Optical Materials

Methyl (2E)-3-[4-(2-{4-[(2-aminoethyl)(methyl)amino]phenyl}ethynyl)phenyl]prop-2-enoate (3c) demonstrates how ethynyl linkages and amino groups enhance conjugation for fluorescence. In contrast, the triflate group in the target compound could enable functionalization for sensor applications .

Polymer Chemistry

Urethane acrylates with methylthio groups (e.g., 2-({[3-(Methylsulphanyl)phenyl]carbamoyl}oxy)butyl prop-2-enoate) highlight the role of substituents in tuning polymer properties. The triflate group’s stability could improve resin durability in high-performance coatings .

Biological Activity

Ethyl 3-{2-[(trifluoromethanesulfonyl)oxy]phenyl}prop-2-enoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethanesulfonyl group, which is known for its strong electron-withdrawing properties. This feature significantly influences the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent and an inhibitor of specific enzymes.

1. Anti-Cancer Activity

Recent research has indicated that compounds containing trifluoromethyl groups exhibit enhanced potency against cancer cell lines. For instance, studies focusing on related compounds have shown that the introduction of trifluoromethyl groups can increase cytotoxicity against various cancer types.

Case Study:
A study evaluated the cytotoxic effects of similar compounds on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated significant inhibition with IC50 values of 21.00 μM and 26.10 μM, respectively, suggesting that this compound may exhibit comparable or enhanced activity due to its structural characteristics .

Cell Line IC50 Value (μM)
HepG221.00
MCF-726.10

2. Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in cancer progression. The presence of the trifluoromethanesulfonyl group enhances interactions with enzyme active sites, potentially leading to more effective inhibition.

Molecular Docking Studies:
Molecular docking simulations have suggested that this compound can effectively bind to targets such as VEGFR-2, a key player in angiogenesis. The binding affinity and interaction patterns indicate that modifications to the compound can lead to improved inhibitory effects .

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with various biomolecules:

  • Hydrogen Bonding: The trifluoromethanesulfonyl group can form hydrogen bonds with amino acid residues in target proteins.
  • Electrostatic Interactions: The electronegative nature of fluorine atoms enhances electrostatic interactions with positively charged residues in enzymes and receptors.
  • Hydrophobic Interactions: The hydrophobic regions of the compound facilitate binding to lipid membranes and hydrophobic pockets in proteins.

Toxicity Profile

Preliminary assessments of the toxicity profile indicate that while this compound shows promise as a therapeutic agent, further studies are required to evaluate its safety and side effects comprehensively.

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